

BIIB028 Phase I Study Overview

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Compound Focus: Biib-028

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This Phase I dose-finding study ([1] [2] [3]) investigated BIIB028 in patients with refractory metastatic or locally advanced solid tumors. The primary objectives were to determine the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of BIIB028.

- Trial Design:** Used a standard 3+3 design with BIIB028 administered intravenously twice a week in 21-day cycles [1].
- Patient Demographics:** 41 patients received doses ranging from 6 to 192 mg/m² [1] [3].
- Maximum Tolerated Dose (MTD):** The MTD was established at **144 mg/m²** [1] [2].
- Dose-Limiting Toxicities (DLTs):** Reported DLTs were syncope (n=1) and fatigue (n=1) [1].

Safety and Tolerability Profile

Most adverse events were Grade 1 or 2. The table below summarizes common toxicities considered at least possibly related to BIIB028 [1] [2].

Adverse Event	Incidence (All Grades)
Fatigue	46%
Diarrhea	44%
Nausea	44%
Vomiting	29%

Adverse Event	Incidence (All Grades)
Hot Flashes	29%
Abnormal Dreams	17%

Pharmacokinetics (PK) and Pharmacodynamics (PD)

The study characterized the PK of both the prodrug (BIIB028/CF3647) and its active metabolite (CF2772), and evaluated PD biomarkers to confirm target engagement [1].

Parameter	BIIB028 (CF3647, Prodrug)	CF2772 (Active Metabolite)
Plasma Half-Life	0.5 hours	2.1 hours
Plasma Exposure	Dose-dependent increase	Dose-dependent increase
Accumulation	Negligible difference between Day 1 and Day 18	Negligible difference between Day 1 and Day 18

Key Pharmacodynamic Findings:

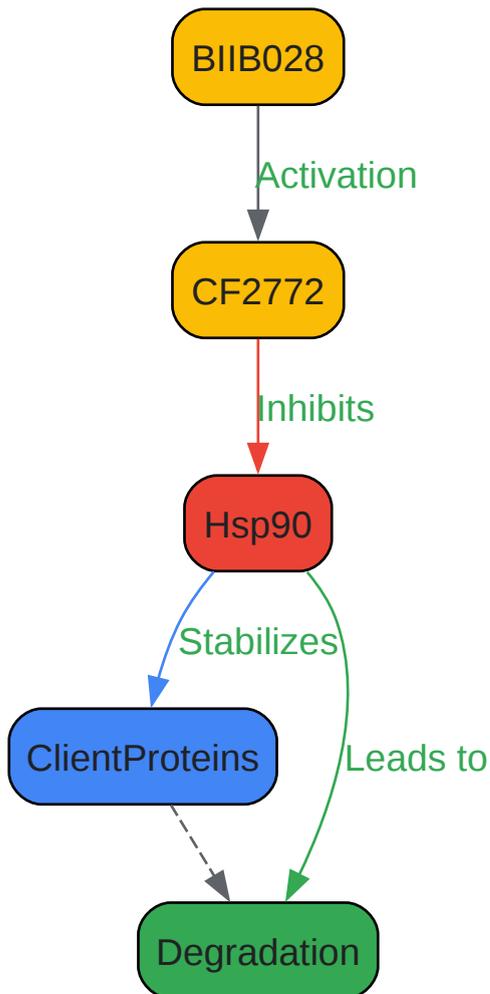
- Hsp70 Induction:** Significant increases in Hsp70 in peripheral blood mononuclear cells (PBMCs) at dose levels ≥ 48 mg/m² [1] [3].
- HER2 Reduction:** Significantly decreased circulating human epidermal growth factor receptor 2-extracellular domain (HER2-ECD) at dose levels ≥ 48 mg/m² [1].

Efficacy Outcomes

While no partial or complete responses were observed, **stable disease for at least 8 cycles (24 weeks) was achieved in 5 patients (12%)** [1] [2]. Two of these patients experienced prolonged stable disease, with durations of 12.5 and 19 months [1] [3].

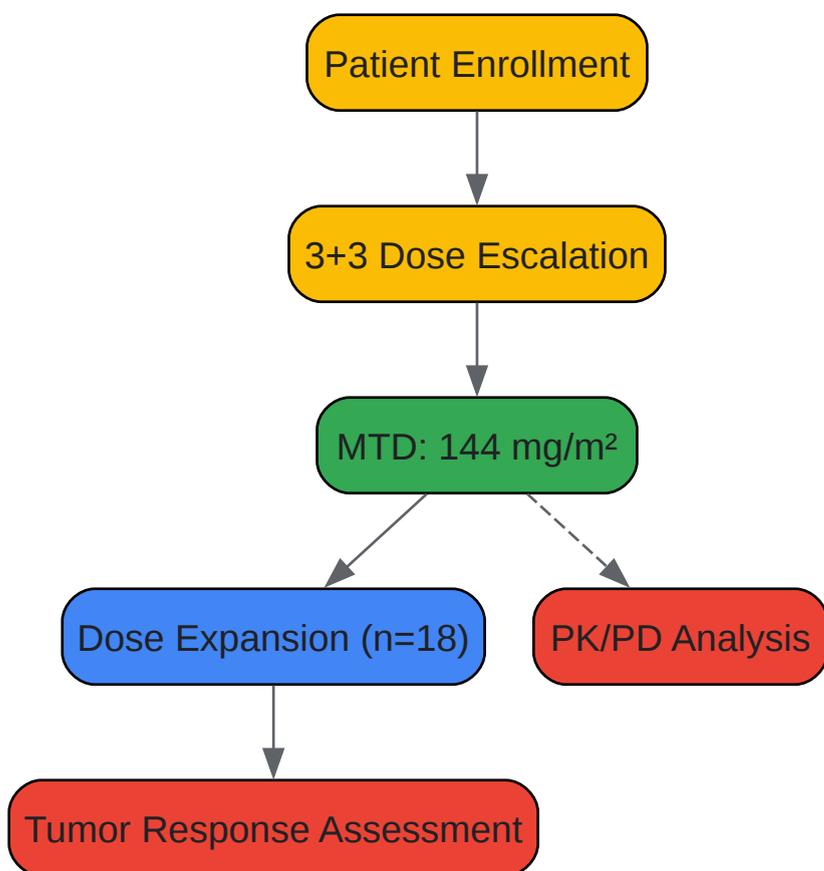
Mechanism of Action and Trial Design

The following diagrams illustrate the drug's mechanism and the study workflow.



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BIIB028 inhibits Hsp90, leading to degradation of oncogenic client proteins [1] [4].



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The Phase I study used a 3+3 design to establish the MTD before expanding the cohort [1].

Conclusion for Professionals

The Phase I study concluded that BIIB028 was well-tolerated with a manageable safety profile. The demonstration of target impact via pharmacodynamic biomarkers (Hsp70 induction and HER2-ECD reduction) and the observation of prolonged stable disease in a subset of patients provided evidence for its biological activity [1] [2]. These results supported BIIB028 as a candidate for further clinical development.

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References

1. of Phase I, a selective heat shock protein 90 inhibitor... I Study BIIB 028 [pmc.ncbi.nlm.nih.gov]
2. Phase I Study of BIIB028, a Selective Heat Shock Protein 90 ... [pubmed.ncbi.nlm.nih.gov]
3. Phase I study of BIIB028, a selective heat shock protein 90 ... [mdanderson.elsevierpure.com]
4. Advances in the structures, mechanisms and targeting of ... [nature.com]

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